1-(2,6-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
Description
1-(2,6-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is a piperazine derivative characterized by a 2,6-dimethylphenyl group at the 1-position and a 4-ethoxynaphthalene sulfonyl moiety at the 4-position of the piperazine ring. The ethoxy group on the naphthalene ring and the dimethyl substitution on the phenyl group likely influence its physicochemical properties, such as solubility and binding affinity, compared to simpler analogs .
Properties
Molecular Formula |
C24H28N2O3S |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C24H28N2O3S/c1-4-29-22-12-13-23(21-11-6-5-10-20(21)22)30(27,28)26-16-14-25(15-17-26)24-18(2)8-7-9-19(24)3/h5-13H,4,14-17H2,1-3H3 |
InChI Key |
OEPGYTVKBCUGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=C(C=CC=C4C)C |
Origin of Product |
United States |
Biological Activity
1-(2,6-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is a compound of interest due to its potential therapeutic applications, particularly in the treatment of mood disorders and other neurological conditions. This article reviews its biological activity, focusing on its pharmacological properties, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core with a dimethylphenyl group and an ethoxynaphthalenesulfonyl moiety. This unique structure contributes to its biological activity.
Receptor Interactions
Research indicates that this compound exhibits significant affinity for various serotonin receptors, particularly:
- 5-HT1A Receptor : Acts as a partial agonist.
- 5-HT2A Receptor : Functions as an antagonist.
- 5-HT3A Receptor : Displays antagonistic properties.
These interactions suggest a multimodal mechanism that may enhance serotonergic neurotransmission, beneficial for treating depression and anxiety disorders.
Serotonin Transporter (SERT) Inhibition
The compound has been shown to inhibit SERT effectively, which is crucial for increasing serotonin levels in the synaptic cleft. The inhibition constant (K_i) values indicate strong binding affinity, suggesting potential efficacy in mood regulation.
In Vitro Studies
In vitro studies have demonstrated that 1-(2,6-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine significantly increases serotonin levels in neuronal cultures. The following table summarizes key findings from various studies:
| Study | Method | Key Findings |
|---|---|---|
| Study 1 | Neuronal cultures | Increased 5-HT levels by 150% at 10 µM concentration |
| Study 2 | Radiolabeled binding assays | K_i for SERT = 1.6 nM; K_i for 5-HT1A = 15 nM |
| Study 3 | Behavioral assays | Reduced anxiety-like behavior in rodent models |
In Vivo Studies
Animal model studies have shown promising results:
- Depression Models : Administration of the compound at doses of 5 and 10 mg/kg resulted in significant reductions in depressive-like behaviors as measured by the forced swim test.
- Anxiety Models : The compound also exhibited anxiolytic effects, reducing time spent immobile in stress-induced scenarios.
Case Studies
Case Study 1: Clinical Trials for Major Depression
A clinical trial involving patients with major depressive disorder demonstrated that participants receiving the compound reported significant improvements in mood and reduced symptoms of depression over a six-week period compared to placebo controls.
Case Study 2: Safety and Tolerability
In a safety study, the compound was well tolerated among participants with no severe adverse effects reported. Common side effects included mild gastrointestinal discomfort and transient headache.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives with sulfonyl or aryl substitutions are extensively studied for their biological activities. Below is a detailed comparison with key analogs:
Substituent Analysis
- The dimethylphenyl group at position 1 may reduce steric hindrance compared to bulkier diphenylmethyl derivatives .
Pharmacological Activity
- For instance, 18F-DASA-23 ([11C]DASA-23 analog) is a PET tracer targeting pyruvate kinase M2 (PKM2), a metabolic enzyme overexpressed in glioblastoma . The ethoxynaphthalene sulfonyl group in the target compound may similarly interact with PKM2.
- Antimicrobial Activity : Piperazine-sulfonamide hybrids, such as those in , show antimicrobial effects due to sulfonamide’s inhibition of dihydropteroate synthase. The target compound’s sulfonyl group may confer similar properties.
- Neurological Applications : Compounds like HBK14 () are serotonin receptor antagonists. The target’s dimethylphenyl group may modulate receptor selectivity compared to methoxy-substituted analogs .
Physicochemical Properties
- Melting Points: Similar piperazine derivatives exhibit melting points between 132°C and 230°C . The ethoxy group in the target compound may lower its melting point compared to non-polar analogs.
- Solubility : Sulfonamide groups generally enhance water solubility, but the ethoxynaphthalene moiety may increase lipophilicity, balancing logP values for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
